molecular formula C19H21N5O2 B5539393 1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole

1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5539393
M. Wt: 351.4 g/mol
InChI Key: IVDLNQNRHNYRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex pyrazole derivatives, similar to the compound , often involves regiospecific reactions. These reactions require precise control over the reaction conditions to ensure the correct regioisomer is formed. For instance, the synthesis of related compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester showcases the need for single-crystal X-ray analysis for unambiguous structure determination due to the challenges in identifying regioisomers through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by complex conformational arrangements. For example, compounds with similar structural motifs exhibit distinct conformational differences between their methoxybenzene and pyrazole rings, leading to unique molecular structures within the crystal lattice. These structural features are crucial for understanding the compound's reactivity and interaction with other molecules (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives, including the compound , can be influenced by their molecular structure. The presence of functional groups such as methoxy and carboxylic acid groups can lead to a variety of chemical reactions. For example, the ability of carboxylic acid groups to form hydrogen-bonded dimers in the solid state is a common property that can affect the compound's solubility and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).

Scientific Research Applications

Supramolecular Materials

The study of hydrogen-bonded supramolecular materials highlights the versatile ability of pyrazole derivatives to form stable structures with potential applications in materials science. The thermal stability, fluorescence, and hydrogen-bonding ability of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, including methoxy-substituted compounds, indicate their suitability for designing supramolecular materials with tailored properties. Such materials could be useful in creating new types of sensors, catalysts, or materials with specific optical properties (Moyano et al., 2021).

Organic Light Emitting Diodes (OLEDs)

Research on helical molecules, including pyrazole derivatives, for use in OLEDs suggests that these compounds can contribute to the development of more efficient and stable light-emitting materials. The synthesis of isomeric helical molecules derived from alkylated 1H-pyrazolo[3,4-b]quinoline halides demonstrates their potential in forming glassy states conducive to high-quality film formation, which is crucial for OLED performance. The distinct glass transition temperatures and low racemization barriers of these compounds make them promising candidates for enhancing the durability and efficiency of OLED devices (Szlachcic et al., 2015).

Pharmaceutical Applications

While direct information on "1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole" was not found, the exploration of similar compounds, such as Pt(II) and Pd(II) complexes with pyrazole-containing ligands, indicates the potential of pyrazole derivatives in medicinal chemistry. These complexes have been evaluated for their anticancer properties, showing promising results in alkylating activity, cytotoxicity against leukemia cell lines, and induction of apoptosis. Such studies underscore the relevance of pyrazole derivatives in developing novel anticancer agents, suggesting a similar potential for the compound if explored in pharmaceutical research (Budzisz et al., 2004).

properties

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-8-14(2)24(21-13)16-11-22(12-16)19(25)15-9-20-23(10-15)17-6-4-5-7-18(17)26-3/h4-10,16H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDLNQNRHNYRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CN(C2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.